4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide
CAS No.:
Cat. No.: VC14532716
Molecular Formula: C17H16ClFN2O2
Molecular Weight: 334.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClFN2O2 |
|---|---|
| Molecular Weight | 334.8 g/mol |
| IUPAC Name | 4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide |
| Standard InChI | InChI=1S/C17H16ClFN2O2/c1-11-2-7-14(10-15(11)19)21-16(22)8-9-20-17(23)12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | KWXXITUSPHAKBR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CCNC(=O)C2=CC=C(C=C2)Cl)F |
Introduction
4-Chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by its complex molecular structure, which includes a benzamide backbone linked to a fluorinated aniline derivative through an oxopropyl chain. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and chemical properties.
Molecular Formula and Weight
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Molecular Formula: CHClFNO
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Molecular Weight: Approximately 344.78 g/mol
Synthesis and Preparation
The synthesis of 4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide typically involves a multi-step process starting from readily available precursors. The general approach includes:
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Preparation of the Oxopropyl Intermediate: This involves the reaction of a suitable aldehyde or ketone with an appropriate amine to form the oxopropyl chain.
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Coupling with 3-Fluoro-4-Methylaniline: The oxopropyl intermediate is then coupled with 3-fluoro-4-methylaniline to form the desired aniline derivative.
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Benzamide Formation: The final step involves the reaction of the aniline derivative with 4-chlorobenzoyl chloride to form the target benzamide compound.
Biological Activity
While specific biological activity data for 4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide are not readily available, compounds with similar structures often exhibit potential as anticancer, anti-inflammatory, or antimicrobial agents. The presence of fluorine and chlorine atoms can enhance the compound's ability to interact with biological targets.
Potential Applications
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Anticancer Activity: Fluorinated compounds have shown promise in cancer therapy due to their ability to modulate cellular processes.
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Anti-Inflammatory Activity: Benzamide derivatives have been explored for their anti-inflammatory properties, which could be relevant in treating conditions like arthritis.
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Antimicrobial Activity: The structural features of this compound might also confer antimicrobial activity, useful in combating bacterial infections.
Spectroscopic Data
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NMR Spectroscopy: Useful for confirming the structure through H and C NMR spectra.
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Mass Spectrometry: Provides molecular weight confirmation and structural insights.
Future Directions
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In Vitro and In Vivo Studies: Conducting biological assays to determine the compound's efficacy and safety.
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Structural Modifications: Exploring structural analogs to enhance biological activity or reduce potential side effects.
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Pharmacokinetic Studies: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Data Table
| Property | Description |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | Approximately 344.78 g/mol |
| Appearance | White or off-white solid |
| Solubility | Soluble in organic solvents |
| Potential Applications | Anticancer, Anti-inflammatory, Antimicrobial |
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